molecular formula C8H17BrZn B1598864 2-Ethylhexylzinc bromide CAS No. 312693-03-1

2-Ethylhexylzinc bromide

Cat. No. B1598864
M. Wt: 258.5 g/mol
InChI Key: SMAJHFPNMGKTEF-UHFFFAOYSA-M
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Description

2-Ethylhexylzinc bromide is a chemical compound with the molecular formula C8H17BrZn . It is extensively utilized in the realm of biomedicine, serving as a reagent in the synthetic processes involved in the fabrication of diverse pharmacological agents .


Synthesis Analysis

The synthesis of 2-Ethylhexylzinc bromide involves a reaction with ethylmagnesium iodide and copper (I) iodide in diethyl ether. Zinc, ligand, EtMgI, and CuI are added to a reactor with Et2O and heated at 35°C for 48 hours with stirring. The mixture is then decanted and washed with Et2O .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexylzinc bromide is represented by the formula C8H17BrZn . The molecular weight of the compound is 258.5 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethylhexylzinc bromide include a molecular weight of 258.5 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . The exact mass is 255.98050 g/mol, and the monoisotopic mass is also 255.98050 g/mol .

Scientific Research Applications

Application 1: Bromination of Alkylbenzenes and Alkoxybenzenes

  • Summary of the Application : 2-Ethylhexylzinc bromide is used in the bromination of alkylbenzenes and alkoxybenzenes in aqueous solution. This process involves electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects .
  • Methods of Application : Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes (ethyl, isopropyl, tert-butyl) and alkoxybenzenes (ethoxy, isopropoxy, tert-butoxy) .
  • Results or Outcomes : The study found that the structure of the substituent has a significant effect on bromination rates .

Application 2: Synthesis of Regioregular Thiophene-Based Conjugated Polymers

  • Summary of the Application : 2-Ethylhexylzinc bromide is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
  • Methods of Application : Negishi cross-coupling with octyl or 2-ethylhexyl zinc bromide was used in order to incorporate alkyl side chains to the synthesis of monomers, employing Pd(dppf)Cl 2 as a catalyst .
  • Results or Outcomes : The study contributed to the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .

Application 3: Synthesis of Alkylated Products

  • Summary of the Application : 2-Ethylhexylzinc bromide is used in the synthesis of alkylated products. This process involves the reduction of quinone to obtain alkylated products .
  • Methods of Application : An aqueous solution of sodium hydroxide, containing zinc powder, was applied to reduce quinone. This was then treated with a catalytic amount of tetrabutylammonium bromide and alkyl bromide. Reaction with 2-ethylhexylbromide was performed to obtain the alkylated product .
  • Results or Outcomes : The study found that the reaction with 2-ethylhexylbromide resulted in the alkylated product with an 85% yield .

Application 4: Bromine-based Flow Batteries

  • Summary of the Application : 2-Ethylhexylzinc bromide is used in bromine-based flow batteries. These batteries are one of the most powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .
  • Methods of Application : Bimetallic metal-organic framework modified graphite felt (NiCo-MOF@GF) was prepared by a simple hydrothermal method followed by thermal treatment. The NiCo-MOF@GF was tested as a positive electrode in a zinc/bromine redox flow battery (ZBRFB) .
  • Results or Outcomes : The ZBRFB assembled with NiCo-MOF@GF exhibits good cycling stability with 97.1% of coulombic, 81.1% of voltaic, and 78.5% of energy efficiency for about 200 cycles .

Application 5: Synthesis of Functionalized Regioregular Polythiophenes

  • Summary of the Application : 2-Ethylhexylzinc bromide is used in the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
  • Methods of Application : Nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
  • Results or Outcomes : The study contributed to the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices .

Application 6: Zinc–Bromine Rechargeable Batteries

  • Summary of the Application : 2-Ethylhexylzinc bromide is used in zinc–bromine rechargeable batteries (ZBRBs). ZBRBs are one of the most powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime and good reversibility .
  • Methods of Application : The ZBRBs were assembled and tested for their performance .
  • Results or Outcomes : The ZBRBs show excellent performance with high coulombic, voltaic, and energy efficiency .

Safety And Hazards

The safety data sheet for a similar compound, Ethylhexyl bromide, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

bromozinc(1+);3-methanidylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17.BrH.Zn/c1-4-6-7-8(3)5-2;;/h8H,3-7H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAJHFPNMGKTEF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC([CH2-])CC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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